![molecular formula C22H23N5O4 B2589836 8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-99-5](/img/structure/B2589836.png)

8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

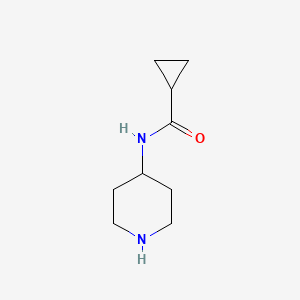

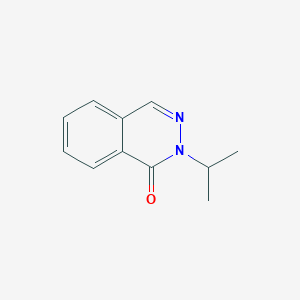

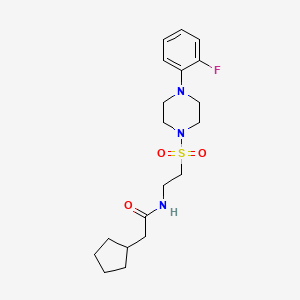

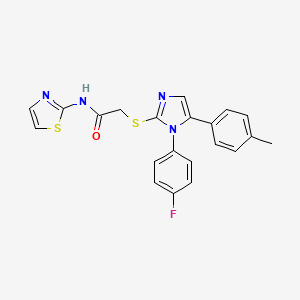

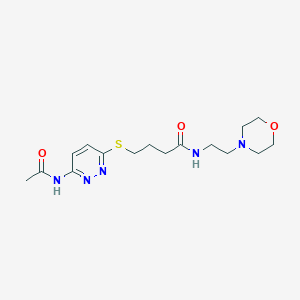

The compound “8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including an imidazo[2,1-c][1,2,4]triazine ring, a carboxamide group, and methoxy and ethoxy substituents on phenyl rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings, a carboxamide group, and ether groups. The presence of nitrogen in the imidazo[2,1-c][1,2,4]triazine ring could potentially allow for hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the imidazo[2,1-c][1,2,4]triazine ring and the electrophilic carbonyl carbon in the carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its hydrophobicity, while the carboxamide group could allow for hydrogen bonding .Aplicaciones Científicas De Investigación

- Acceptor-Free Dehydrogenation Catalyst : Pd0 immobilized on surface-functionalized SBA-15 via in situ H2-reduction serves as an efficient acceptor-free dehydrogenation catalyst. It facilitates the oxidation of 4-hydroxy-3-methoxybenzyl alcohol to vanillin without requiring an additional oxidant in the reaction system. Notably, the reaction medium (water) can be reused without further purification, and the catalyst remains effective for various alcohols .

- Fused Tetracyclic Tris[1,2,4]triazolo[1,3,5]triazine (TTT) : This compound exhibits green emission at 522 nm and sky-blue emission at 468 nm in dilute toluene solution. Its unique properties, including intramolecular charge transfer (ICT), make it a promising candidate for optoelectronic applications .

- 1,3,5-Triphenylbenzene (1,3,5-TPB) : Incorporating 1,3,5-TPB as a fluorophore unit allows the development of highly selective and sensitive chemo-sensors. For example, tris-salicylaldimine Schiff bases have been synthesized for selective sensing of fluoride ions through a fluorescence turn-on mechanism .

- 3-Hydroxypropionic Acid (3-HP) Production : The compound plays a role in biosynthesis pathways. Promoter engineering optimizes the expression of glc7, enhancing cytoplasmic energy metabolism and resulting in a 74.4% increase in 3-HP titer .

- 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA) : DHMBA is a prominent active compound in shellfish. A UPLC-QqQ/MS method has been developed for its rapid and accurate determination in shellfish .

Catalysis and Green Chemistry

Materials Science and Optoelectronics

Fluorescent Chemo-Sensors

Metabolic Engineering and Bioproduction

Food Safety and Analysis

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

8-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O4/c1-3-31-17-9-7-16(8-10-17)26-11-12-27-21(29)19(24-25-22(26)27)20(28)23-14-15-5-4-6-18(13-15)30-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDNYANNJGOZDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]oxazol-2-yl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2589759.png)

![7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589762.png)

![Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2589766.png)

![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)